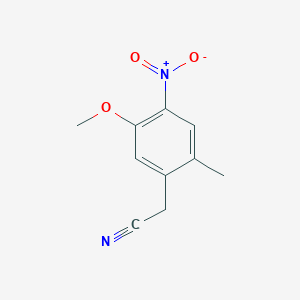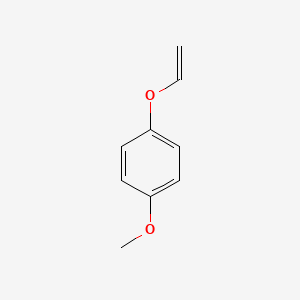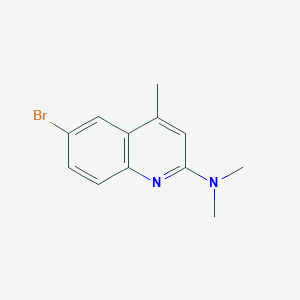
2-(1-methyl-1h-imidazol-5-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol is a compound that features a cyclohexane ring substituted with a hydroxyl group and an imidazole ring. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential biological and chemical properties, which make it a candidate for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, followed by methylation at the nitrogen atom. The cyclohexane ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of the synthesis is a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted cyclohexane or imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-ol
- 2-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol
Uniqueness
2-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-ol is unique due to the specific position of the imidazole ring on the cyclohexane ring. This positional isomerism can result in different chemical and biological properties compared to its analogs. The specific arrangement of functional groups in this compound may confer unique reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-(3-methylimidazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-7-11-6-9(12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
Clave InChI |
IMZIABMVYSAOMA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C2CCCCC2O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE](/img/structure/B8720936.png)




![Methyl 5-phenyl-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8720996.png)



